2-bromo-N,N-dimethylpyridine-4-sulfonamide
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Overview
Description
2-bromo-N,N-dimethylpyridine-4-sulfonamide is an organosulfur compound that features a pyridine ring substituted with a bromine atom and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N,N-dimethylpyridine-4-sulfonamide typically involves the bromination of N,N-dimethylpyridine-4-sulfonamide. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N,N-dimethylpyridine-4-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.
Major Products
Nucleophilic substitution: Products include azido, thiocyanato, and amino derivatives of the original compound.
Oxidation: Products include sulfonic acids and sulfonyl chlorides.
Reduction: Products include piperidine derivatives.
Scientific Research Applications
2-bromo-N,N-dimethylpyridine-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 2-bromo-N,N-dimethylpyridine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with enzymatic processes by forming covalent bonds or through non-covalent interactions, affecting the overall biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N,N-dimethylpyridin-4-amine
- N,N-dimethyl-5-bromopyridine-3-sulfonamide
- 2-bromo-4-dimethylaminopyridine
Uniqueness
2-bromo-N,N-dimethylpyridine-4-sulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The sulfonamide group enhances its solubility and ability to form hydrogen bonds, while the bromine atom provides a site for further functionalization through nucleophilic substitution reactions.
Properties
CAS No. |
2680533-57-5 |
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Molecular Formula |
C7H9BrN2O2S |
Molecular Weight |
265.1 |
Purity |
95 |
Origin of Product |
United States |
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